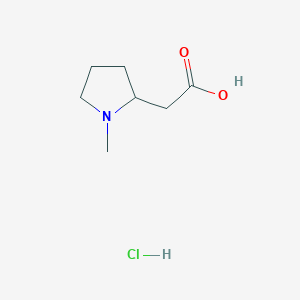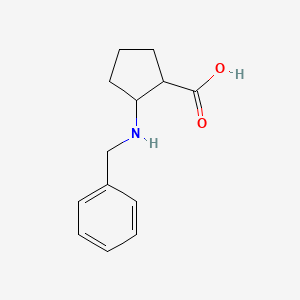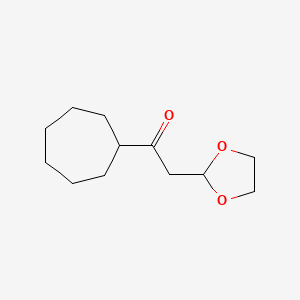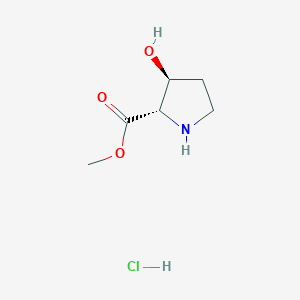
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
概要
説明
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2,6-diisopropylphenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylaniline with glyoxal and ammonium acetate, followed by the addition of benzaldehyde. The reaction is carried out in a solvent such as ethanol under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or diisopropylphenyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions are conducted under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with different functional groups.
科学的研究の応用
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It can modulate specific molecular pathways involved in disease progression.
Industry: Utilized in the synthesis of advanced materials and polymers. Its unique structural properties contribute to the development of new materials with desirable characteristics.
作用機序
The mechanism of action of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it may affect cell cycle regulation and apoptosis pathways, contributing to its potential anticancer effects.
類似化合物との比較
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate.
Uniqueness: The presence of both 2,6-diisopropylphenyl and phenyl groups in the imidazole ring provides unique steric and electronic properties, enhancing its reactivity and potential applications. The compound’s ability to form stable complexes with metals and its diverse chemical reactivity make it a valuable compound in various research fields.
特性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQHTACQZUATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728686 | |
| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914306-50-6 | |
| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole influence the emission color of its corresponding Iridium(III) complex?
A: The presence of the bulky 2,6-diisopropylphenyl substituent on the imidazole ring plays a crucial role in determining the emission color of the resulting Iridium(III) complex. [] This bulky group can hinder intermolecular interactions, leading to a more blue-shifted emission. For instance, the complex [Ir(ipr-dphim)2(dmapzpy)]PF6, where "ipr-dphim" represents this compound, exhibits deep blue emission with maxima at ~460 and 480 nm. [] This highlights how strategic ligand design can tune the photophysical properties of these complexes.
Q2: How do computational studies contribute to understanding the photophysical properties of Iridium(III) complexes containing this compound?
A: Density functional theory (DFT) calculations are invaluable for understanding the electronic structure and predicting the photophysical properties of these complexes. [] For instance, researchers have used DFT to calculate the HOMO-LUMO energy gaps, which correlate with the absorption and emission properties of the complexes. [] These calculations provide insights into the factors influencing the color of light emitted, guiding the design of new materials with desired optical properties for OLED applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















